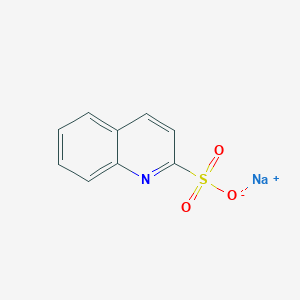

Sodium quinoline-2-sulfonate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6NNaO3S |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

sodium;quinoline-2-sulfonate |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12,13);/q;+1/p-1 |

InChI Key |

QKTKYBBXDFESFC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Quinoline 2 Sulfonate and Derivatives

Metal-Catalyzed Sulfonylation Strategies

Metal-catalyzed reactions offer powerful tools for the selective functionalization of heterocyclic compounds. Copper and iron catalysts, in particular, have been effectively employed in the synthesis of 2-sulfonyl quinolines through various innovative strategies.

Copper-Catalyzed Deoxygenative C2-Sulfonylation of Quinoline (B57606) N-Oxides

A notable advancement in the synthesis of 2-sulfonyl quinolines involves the copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides. nih.govorganic-chemistry.orgrsc.orgnih.govresearchgate.net This method utilizes sodium sulfinates as the sulfonyl source and is promoted by a radical initiator, potassium persulfate (K2S2O8). nih.govorganic-chemistry.orgnih.gov The reaction proceeds through a Minisci-like radical coupling mechanism, affording the desired sulfonylated quinolines in good chemical yields. nih.govorganic-chemistry.org

The process is valued for its efficiency and the use of readily available starting materials. mdpi.com The N-oxide group plays a crucial role in this transformation, as the reaction does not proceed with quinoline itself under the same conditions. nih.gov This highlights the importance of the N-oxide functionality in activating the C2 position for sulfonylation.

Table 1: Key Features of Copper-Catalyzed Deoxygenative C2-Sulfonylation

| Feature | Description |

|---|---|

| Catalyst | Copper salts (e.g., CuBr2) nih.gov |

| Starting Material | Quinoline N-oxides nih.govorganic-chemistry.org |

| Sulfonylating Agent | Sodium sulfinates nih.govorganic-chemistry.org |

| Initiator | Potassium persulfate (K2S2O8) nih.govorganic-chemistry.orgnih.gov |

| Mechanism | Minisci-like radical coupling nih.govorganic-chemistry.org |

| Key Advantage | Good chemical yields and utilization of accessible precursors nih.govmdpi.com |

Iron(III)-Catalyzed Protocols for 2-Sulfonyl Quinolines

Iron(III) catalysis has emerged as a cost-effective and environmentally friendly approach for the synthesis of various quinoline derivatives. researchgate.net While direct iron(III)-catalyzed protocols for the specific synthesis of 2-sulfonyl quinolines are less commonly detailed than their copper-catalyzed counterparts, the broader applicability of iron catalysts in quinoline synthesis is well-established. For instance, iron(III) chloride (FeCl3) has been successfully used to catalyze the synthesis of 2,4-disubstituted quinolines from simple starting materials like aldehydes, amines, and styrenes. researchgate.net

Furthermore, iron(III) chloride has been employed in the synthesis of 2-substituted homoallyl sulfonyl amides from sulfonyl amides, aldehydes, and allyltrimethylsilane. researchgate.netresearchgate.net These methodologies underscore the potential of iron catalysis in the formation of C-S and C-N bonds, which are central to the synthesis of functionalized quinolines. The development of a direct iron(III)-catalyzed C2-sulfonylation of quinolines or their derivatives remains an area of interest for future research.

Catalyst-Controlled Regioselectivity in Sulfonate Ester Synthesis

The selective functionalization of different positions on the quinoline ring is a significant challenge in synthetic chemistry. A noteworthy development in this area is the catalyst-controlled selective synthesis of C2- and C3-sulfonate-ester-substituted quinolines from quinoline N-oxides and aryl sulfonyl chlorides. nih.gov This approach demonstrates that the regioselectivity of the sulfonylation can be directed by the choice of catalyst.

Specifically, the use of Lanthanum(III) chloride (LaCl3) as a catalyst favors the formation of C2-sulfonate esters. In contrast, a chitosan-supported copper(I) iodide (Chitosan@CuI) catalyst directs the reaction towards the C3-position. nih.gov This methodology provides an efficient route to important quinoline derivatives and showcases the power of catalyst control in achieving high regioselectivity. nih.gov

Transition-Metal-Free Sulfonylation Approaches

While metal-catalyzed methods are effective, the development of transition-metal-free synthetic routes is of great interest due to advantages such as reduced cost, lower toxicity, and simplified purification procedures.

Sulfonylation of Quinoline N-Oxides with Sodium Sulfinates in Aqueous Media

An environmentally friendly and efficient protocol for the synthesis of 2-sulfonyl quinolines has been developed that operates under transition-metal-free and oxidant-free conditions in water. This method involves the reaction of quinoline N-oxides with sodium sulfinates in the presence of p-toluenesulfonyl chloride (TsCl) at ambient temperature.

The reaction is characterized by its high efficiency, operational simplicity, short reaction times, and remarkable functional group compatibility. This approach is particularly attractive for its adherence to the principles of green chemistry, utilizing water as a safe and abundant solvent. The absence of metal catalysts and external oxidants simplifies the reaction setup and product isolation.

Table 2: Conditions for Metal-Free Sulfonylation in Aqueous Media

| Parameter | Condition |

|---|---|

| Starting Material | Quinoline N-oxides |

| Sulfonylating Agent | Sodium aryl, heteroaryl, and alkyl sulfinates |

| Activating Agent | p-Tosyl chloride (TsCl) |

| Solvent | Water |

| Temperature | Ambient |

| Key Advantages | Metal-free, oxidant-free, high efficiency, green solvent |

Formation of 2-Sulfolmethyl Quinolines from 2-Methylquinolines

An efficient, transition-metal-free procedure has been established for the synthesis of 2-sulfolmethyl quinolines directly from 2-methylquinolines and sodium sulfinates. This method relies on the use of potassium iodide (KI) as a mediator and an oxidant such as tert-butyl hydroperoxide (TBHP).

This direct C(sp³)–H sulfonylation of the methyl group at the C2 position of the quinoline ring provides a straightforward route to this class of compounds. The reaction tolerates a variety of functional groups, including halogens, and consistently produces the desired products in good to high yields. This approach avoids the pre-functionalization of the methyl group, which is often required in traditional methods.

Electrochemical Deoxygenative C2-Sulfonylation

A novel and environmentally benign approach for the synthesis of sulfonylated quinoline derivatives has been developed through an electrochemical deoxygenative C2-sulfonylation process. rsc.orgrsc.org This method stands out as it operates without the need for exogenous oxidants or catalysts, addressing a significant challenge in the functionalization of electron-deficient quinolines. rsc.orgrsc.org The reaction proceeds by utilizing readily available quinoline N-oxides as the starting materials and reacting them with sodium sulfinates. rsc.org

This electrochemical protocol achieves the C-H sulfonylation of quinolines indirectly at room temperature, offering modest to high yields and excellent regioselectivity for the C2 position. rsc.org The significance of this development lies in it being the first reported instance of synthesizing sulfonylated electron-deficient heteroarenes through an electrochemical method. rsc.orgrsc.org The process is initiated by the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, leading to the formation of key intermediates. beilstein-journals.org This strategy provides a direct and efficient pathway to 2-sulfonylquinolines, which are important structural motifs. researchgate.net

The reaction is conducted in an undivided cell equipped with a reticulated vitreous carbon (RVC) anode and a carbon felt cathode. By applying a constant current, the transformation is successfully carried out, demonstrating a practical and convenient electrochemical method. rsc.org

Table 1: Electrochemical Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

| Entry | Quinoline N-oxide (1) | Sulfinate (2) | Product | Yield (%) |

| 1 | Quinoline N-oxide | Sodium benzenesulfinate | 2-(Phenylsulfonyl)quinoline | 85 |

| 2 | 4-Methylquinoline N-oxide | Sodium benzenesulfinate | 4-Methyl-2-(phenylsulfonyl)quinoline | 78 |

| 3 | 6-Methoxyquinoline N-oxide | Sodium benzenesulfinate | 6-Methoxy-2-(phenylsulfonyl)quinoline | 75 |

| 4 | 7-Chloroquinoline N-oxide | Sodium benzenesulfinate | 7-Chloro-2-(phenylsulfonyl)quinoline | 82 |

| 5 | Quinoline N-oxide | Sodium p-toluenesulfinate | 2-(p-Tolylsulfonyl)quinoline | 88 |

| 6 | Quinoline N-oxide | Sodium 4-chlorobenzenesulfinate | 2-((4-Chlorophenyl)sulfonyl)quinoline | 80 |

Green Chemistry Principles in Quinoline Sulfonate Synthesis

The synthesis of quinoline derivatives, including sulfonates, has seen a paradigm shift from conventional methods to advanced green methodologies. researchgate.net These modern strategies are designed to align with the principles of sustainable chemistry by minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.net The growing need for more sustainable approaches stems from the fact that traditional synthesis methods often involve harsh chemicals, high energy consumption, and significant waste generation. ijpsjournal.com Green chemistry approaches are not only environmentally beneficial but also promise to enhance the efficiency of pharmaceutical synthesis. ijpsjournal.com

The development of eco-friendly protocols for synthesizing the quinoline nucleus is a topic of significant interest. tsijournals.com This includes the use of greener catalysts and solvents, which have proven effective in producing quinoline analogs. researchgate.net By focusing on atom economy, safer solvents, and energy efficiency, these methods represent a more responsible approach to chemical manufacturing.

Solvent-Free and Aqueous Media Protocols

A key aspect of green chemistry in quinoline sulfonate synthesis is the move away from hazardous organic solvents like DMF, THF, or acetonitrile (B52724). tsijournals.com Significant progress has been made in developing protocols that operate in greener solvents, such as water and ethanol, or under solvent-free conditions. researchgate.nettsijournals.com

Solvent-free reactions represent a highly efficient and clean protocol for the synthesis of poly-substituted quinolines. tsijournals.com For instance, the Friedländer annulation, a common method for quinoline synthesis, can be effectively carried out without a solvent by using a catalytic amount of a Brønsted acidic ionic liquid, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride. tsijournals.com This approach not only simplifies the reaction workup but also aligns with green chemistry principles by eliminating solvent waste. tsijournals.com

The use of water as a solvent is another cornerstone of green synthetic chemistry for quinolines. researchgate.net Aqueous media protocols take advantage of water's non-toxic and non-flammable nature. Microwave-assisted synthesis in water has been reported as a green approach for quinoline synthesis, offering benefits such as shorter reaction times and improved yields. researchgate.net

Eco-Friendly and Sustainable Reaction Conditions

Creating eco-friendly and sustainable reaction conditions is crucial for the green synthesis of quinoline sulfonates. This involves the use of recyclable catalysts and energy-efficient techniques. ijpsjournal.comasianpubs.org

The use of polymer-supported sulphonic acid as a recyclable catalyst provides an environmentally sustainable pathway for synthesizing quinoline derivatives. asianpubs.org These catalysts are effective under mild reaction conditions and can be easily recovered and reused, reducing waste and cost. asianpubs.org Other green catalysts that have proven effective include p-toluenesulfonic acid and para-sulfonic acid calix researchgate.netarene. researchgate.net

Furthermore, energy-efficient methods like microwave or ultrasound-assisted synthesis are being increasingly explored. ijpsjournal.com These techniques can significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating methods. researchgate.net By combining the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions, the synthesis of quinoline derivatives can be made substantially more sustainable. ijpsjournal.com

Structural Elucidation and Spectroscopic Characterization of Quinoline 2 Sulfonate Scaffolds

X-ray Crystallography of Quinoline (B57606) Sulfonate Salts and Complexes

Hydrogen Bonding Networks

In related structures, such as quinoline-2-sulfonamide, extensive intermolecular hydrogen bonding has been observed. The sulfamoyl -NH2 group acts as a hydrogen bond donor, interacting with both the sulfonamide oxygen and the quinoline nitrogen atoms. nih.gov This leads to the formation of specific, repeating structural motifs. For instance, molecules can link into dimers through pairs of N-H⋯N hydrogen bonds, creating a distinct R²₂(10) ring motif. nih.gov These dimers can be further organized into chains along a crystallographic axis by N-H⋯O hydrogen bonds, resulting in a C(4) motif. nih.gov The stability of the crystal packing is often further enhanced by weaker C-H⋯O interactions. nih.gov

The sulfonate group is a key player in establishing extended hydrogen bonding networks, which can be crucial for properties like proton conductivity. beilstein-journals.org In coordination networks, dangling sulfonate groups that are not coordinated to a metal center can participate in extensive hydrogen bonding with water molecules or other hydrogen bond donors. beilstein-journals.orgnih.gov This facilitation of "proton hopping" through the hydrogen-bonded network highlights the functional importance of these interactions. beilstein-journals.orgnih.gov The geometry and connectivity of these networks are highly dependent on the specific chemical environment, including the presence of cations and other functional groups that can compete as hydrogen bond acceptors. bath.ac.uk

In the context of sodium quinoline-2-sulfonate, the sodium cation, the sulfonate group, and potentially co-crystallized water molecules would be the primary components of the hydrogen bonding network. The oxygen atoms of the sulfonate group are strong hydrogen bond acceptors, readily interacting with hydrogen bond donors. If water of hydration is present, it would act as a bridge, donating hydrogen bonds to the sulfonate oxygens and the quinoline nitrogen, and accepting hydrogen bonds from other water molecules, leading to a complex, three-dimensional network.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to optimize molecular structures and quantify the interaction energies within these hydrogen bonding motifs. nih.gov For example, in quinoline-2-sulfonamide, the interaction energy for a C(4) chain motif has been calculated to be approximately 4.4 kcal mol⁻¹ per bridge, while the energy for the R²₂(10) dimer motif is around 5.9 kcal mol⁻¹ per bridge, indicating significant stabilization from these interactions. nih.gov

The following table summarizes the typical hydrogen bonding interactions observed in related quinoline-sulfonate and sulfonamide structures:

| Donor (D) | Acceptor (A) | Motif | Interaction Energy (kcal mol⁻¹) |

| N-H | N (quinoline) | R²₂(10) Dimer | ~5.9 |

| N-H | O (sulfonamide) | C(4) Chain | ~4.4 |

| C-H | O (sulfonamide) | - | - |

| O-H (water) | O (sulfonate) | Network | - |

| O-H (water) | N (quinoline) | Network | - |

Note: Interaction energies are examples from related structures and may vary for this compound.

Ultimately, the specific arrangement and strength of these hydrogen bonds define the supramolecular chemistry of quinoline-2-sulfonate scaffolds, influencing their physical and chemical properties in the solid state.

Computational and Theoretical Investigations of Sodium Quinoline 2 Sulfonate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. rsc.org It is a highly effective theoretical approach for determining a compound's kinetic and thermodynamic stability, performing structural calculations, and evaluating the optical and electronic properties of molecules. rsc.orgresearchgate.net For quinoline (B57606) derivatives, DFT calculations are routinely used to predict geometries, electronic distributions, and spectroscopic properties. nih.govresearchgate.net

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the quinoline-2-sulfonate anion, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in a local energy minimum on the potential energy surface. researchgate.net

DFT calculations on related quinoline derivatives, such as phenyl quinoline-2-carboxylate, have been used to compare optimized geometries with experimental X-ray diffraction data. mdpi.comresearchgate.net These studies often show good agreement, validating the chosen computational method. researchgate.net For quinoline-2-sulfonate, the optimized structure would reveal the planarity of the quinoline ring and the geometry of the sulfonate group. The electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Data conceptual and based on related structures) This table presents typical bond lengths and angles for a quinoline scaffold based on DFT calculations of related molecules, as specific data for sodium quinoline-2-sulfonate is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-S | ~1.78 Å |

| S-O1 | ~1.45 Å | |

| S-O2 | ~1.45 Å | |

| S-O3 | ~1.60 Å | |

| Bond Angle | O1-S-O2 | ~113° |

| O1-S-C2 | ~107° | |

| N1-C2-S | ~118° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. rsc.orgresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net In studies of quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the location of the LUMO can be influenced by substituents. researchgate.netresearchgate.net For quinoline-2-sulfonate, the electron-withdrawing sulfonate group would be expected to lower the energy of the LUMO and potentially influence the HOMO-LUMO gap.

Table 2: Calculated Frontier Molecular Orbital Energies for a Quinoline Derivative (Data conceptual and based on related structures) This table illustrates typical FMO energy values for a substituted quinoline, as specific data for this compound is not available in the cited literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.govnih.gov The MEP surface displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. chemrxiv.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. chemrxiv.org

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green regions denote neutral or near-zero potential.

For the quinoline-2-sulfonate anion, MEP analysis would highlight the electronegative oxygen atoms of the sulfonate group as regions of strong negative potential (red), making them likely sites for interaction with cations like Na⁺. The nitrogen atom in the quinoline ring also typically shows a negative potential. dergi-fytronix.com Positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring. nih.gov This analysis is crucial for predicting non-covalent interactions and chemical reactivity. nih.govrsc.org

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the classic Lewis structure representation. nih.govresearchgate.net This method is particularly useful for studying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. dergi-fytronix.comresearchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions for a Quinoline Derivative (Data conceptual and based on related structures) This table shows examples of NBO interactions and their stabilization energies found in similar molecules, as specific data for this compound is not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | ~5.2 |

| LP(2) O1 | σ(S-C2) | ~3.8 |

| π(C5-C6) | π*(C7-C8) | ~18.5 |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution. nih.gov

For this compound, MD simulations could be employed to investigate its conformational behavior in an aqueous solution. This would involve analyzing the interactions between the quinoline-2-sulfonate anion, the sodium counter-ion, and the surrounding water molecules. Key parameters such as the radial distribution function could be calculated to understand the solvation shell structure around the sulfonate group and the sodium ion. researchgate.net Such simulations are valuable for understanding how the molecule behaves in a biological or chemical system, providing insights into its stability and interactions with other molecules. mdpi.commdpi.com

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its reactivity and other properties. researchgate.net These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net Based on FMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net For quinoline-2-sulfonate, these parameters would help in predicting its behavior in chemical reactions, for example, its tendency to participate in electrophilic or nucleophilic processes. nih.gov

Table 4: Global Reactivity Descriptors for a Quinoline Derivative (Data conceptual and based on FMO energies in Table 2) This table provides an example of calculated quantum chemical descriptors based on typical FMO energies for a substituted quinoline.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 |

Analysis of Intermolecular Contacts in this compound Using Hirshfeld Surface Investigations

Hirshfeld surface analysis delineates the space occupied by a molecule in a crystal and color-codes the surface to represent different types of intermolecular interactions. The analysis of similar sulfonated quinoline compounds reveals a variety of significant intermolecular contacts that are crucial for the stability of their crystalline structures. These interactions primarily include hydrogen bonds and van der Waals forces.

The predominant interactions are typically C⋯H/H⋯C, O⋯H/H⋯O, and H⋯H contacts. The C⋯H/H⋯C interactions arise from the contacts between the hydrogen atoms and the carbon atoms of the aromatic quinoline rings. The O⋯H/H⋯O contacts are indicative of hydrogen bonding, a critical force in determining the supramolecular assembly. In the case of this compound, these would likely involve the oxygen atoms of the sulfonate group and hydrogen atoms of adjacent molecules. The H⋯H contacts represent van der Waals interactions between hydrogen atoms on neighboring molecules.

Table of Intermolecular Contacts

The following interactive table summarizes the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface as observed in analogous quinoline sulfonamide structures. This data provides a predictive framework for understanding the crystal packing of this compound.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| C⋯H/H⋯C | 29.2% |

| O⋯H/H⋯O | 28.6% |

| H⋯H | 28.5% |

| C⋯C | 5.2% |

| C⋯N/N⋯C | 1.2% |

Note: The data presented in this table is based on studies of structurally similar quinoline sulfonamides and serves as an illustrative example of the expected intermolecular contacts for this compound. Specific experimental data for the target compound is required for a definitive analysis.

Coordination Chemistry and Ligand Design Principles of Quinoline Sulfonates

Quinoline (B57606) Sulfonate as a Ligand Motif for Metal Complexes

Quinoline sulfonates serve as versatile ligand motifs in the construction of metal complexes. The quinoline ring system, a "privileged structure" in medicinal chemistry, provides a robust scaffold for coordinating to metal ions primarily through its nitrogen atom. scirp.org The addition of a sulfonate group introduces a secondary binding site through its oxygen atoms, allowing for a variety of coordination modes. researchgate.net While organosulfonates are often considered poor ligands that have difficulty displacing water from a metal's coordination sphere, their interactions can be significant, especially in cooperative binding scenarios. researchgate.net The synthesis of these complexes is often straightforward, involving the direct reaction of the quinoline sulfonate ligand with a metal salt. nih.gov

The design of metal complexes with quinoline sulfonate ligands involves several strategic considerations to control the resulting architecture and properties. A key strategy is the selection of the metal ion, as its coordination preferences (e.g., preferred geometry, lability) will dictate the final structure. nih.gov Another important aspect is the choice of solvent and counter-ions, which can influence the coordination environment and participate in the formation of the crystal lattice. rsc.org

Furthermore, the introduction of other functional groups onto the quinoline scaffold can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing its coordination behavior and the reactivity of the resulting complex. researchgate.netnih.gov The inherent steric and electronic effects of the ligand play a crucial role in determining the solubility and reactivity of the metal complexes. researchgate.net For instance, in quinoline-based Pt-Sb complexes, the number of quinoline side arms influences the coordination to the platinum center. nih.gov

Chelation, the formation of a ring structure by a ligand bonding to a metal ion at two or more points, is a critical concept in the coordination chemistry of quinoline sulfonates. ebsco.com 8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents, coordinating to metal ions through both the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. scirp.orgnih.gov This bidentate chelation significantly enhances the stability of the resulting metal complexes. ebsco.com

In the case of quinoline-2-sulfonate, the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonate group can potentially coordinate to a metal center, acting as a bidentate ligand. This chelation would result in the formation of a stable six-membered ring. The denticity of the ligand, or the number of donor atoms that bind to the central metal, can vary. While bidentate coordination is common for ligands with appropriately positioned donor groups, monodentate coordination through either the nitrogen or a sulfonate oxygen is also possible, depending on the specific reaction conditions and the nature of the metal ion. nih.gov The formation of mixed-ligand complexes is also a possibility, where quinoline sulfonate coordinates alongside other ligands. tandfonline.com

Supramolecular Interactions Involving Sulfonate Groups

Beyond direct coordination to a metal center, the sulfonate group of quinoline-2-sulfonate plays a crucial role in directing the formation of extended supramolecular architectures through non-covalent interactions. researchgate.net These interactions, including hydrogen bonding and cation-π interactions, are fundamental to the field of crystal engineering, allowing for the construction of complex and functional solid-state materials. nju.edu.cn The sulfonate group, with its three oxygen atoms, can act as a versatile hydrogen bond acceptor. researchgate.net

Hydrogen bonding is a dominant force in the self-assembly of supramolecular structures containing sulfonate groups. ethernet.edu.etmdpi.com The oxygen atoms of the sulfonate group are effective hydrogen bond acceptors, capable of interacting with hydrogen bond donors such as coordinated water molecules, amine groups on other ligands, or even C-H groups. libretexts.orgmdpi.com These interactions can link individual metal complexes into one-, two-, or three-dimensional networks. nih.gov

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Intermolecular Hydrogen Bond | Coordinated Water (O-H) | Sulfonate Oxygen (S=O) | Extended Network |

| Intermolecular Hydrogen Bond | Amine (N-H) | Sulfonate Oxygen (S=O) | Dimer or Chain |

| Intramolecular Hydrogen Bond | Sulfamoyl (N-H) | Quinoline Nitrogen (N) | S(6) graph-set motif |

This table illustrates potential hydrogen bonding interactions involving sulfonate and quinoline moieties based on known structural motifs. nih.gov

Influence of Sulfonate Position on Coordination Behavior

The position of the sulfonate group on the quinoline ring has a profound impact on the coordination behavior of the ligand. When the sulfonate group is at the 2-position, as in quinoline-2-sulfonate, it is sterically well-positioned to act as a bidentate ligand in conjunction with the quinoline nitrogen, forming a stable six-membered chelate ring.

In contrast, if the sulfonate group were in other positions, such as the 5- or 8-position, the chelation possibilities would change. For instance, 8-hydroxyquinoline-5-sulfonate is a well-studied ligand that forms stable five-membered chelate rings through the nitrogen and the hydroxyl oxygen. acs.orguc.pt The sulfonate group at the 5-position in this case primarily influences the solubility of the ligand and its complexes and participates in intermolecular interactions. uc.pt The stability of metal chelates of 7-nitroso-8-hydroxyquinoline-5-sulfonate has been shown to be influenced by the lower basicity of the sulfonated group. koreascience.kr

The regiochemical placement of the sulfonate group can therefore be used as a design element to control the denticity of the ligand, the stability of the resulting metal complexes, and the nature of the supramolecular interactions that govern the extended structure. A comparative study of different quinoline sulfonate isomers would reveal systematic trends in their coordination chemistry, providing valuable insights for the rational design of new functional materials.

Advanced Materials Science Applications of Quinoline Sulfonates

Energy Storage Technologies

The demand for efficient and high-performance energy storage devices has driven research into novel electrode materials. Quinoline (B57606) sulfonates and their derivatives have shown promise in this area, particularly in the development of supercapacitors.

Supercapacitor Electrode Materials

Recent studies have highlighted the potential of quinoline derivatives in enhancing the performance of supercapacitor electrodes. For instance, Quinoline-2,3-dicarboxylic Acid (QDC) has been successfully used to modify graphene hydrogels (GH), creating a composite material (QDC/GH) with exceptional capacitive properties. acs.orgacs.org Small organic molecules like QDC, which contain electrochemically active functional groups, can facilitate high-density energy storage through reversible Faradaic reactions involving multiple electrons. acs.org

The modification of graphene hydrogels with QDC results in a carbon-based electrode material that exhibits a high specific capacitance. Research has shown that the QDC/GH composite can achieve a specific capacitance of 512 F g⁻¹ at a current density of 1 A g⁻¹. acs.org Furthermore, these materials demonstrate excellent cycling stability, with capacitance retention close to 99% after 10,000 cycles at 5 A g⁻¹. acs.orgacs.org This stability is a crucial factor for the practical application of supercapacitors.

To assess the real-world viability of these materials, an asymmetric supercapacitor was assembled using QDC/GH as the positive electrode and activated carbon (AC) as the negative electrode. This device exhibited a high energy density of 37.7 Wh kg⁻¹ at a power density of 905 W kg⁻¹, surpassing the performance of many previously reported organic molecular capacitors. acs.org

Integration with Carbon-Based Materials

The primary challenge in utilizing organic molecules for energy storage is their inherently poor electrical conductivity. acs.org To overcome this limitation, researchers have focused on integrating quinoline sulfonates and their derivatives with highly conductive carbon-based materials like graphene and its derivatives. researchgate.netmdpi.comsciengine.com Graphene hydrogels, with their three-dimensional porous network, are particularly suitable substrates as they prevent the restacking of graphene sheets, thus maximizing the available surface area. acs.orgseu-npc.com

The integration of quinoline derivatives with these carbon frameworks can be achieved through methods such as hydrothermal synthesis, which facilitates the modification of the graphene hydrogel with the organic molecule. acs.org This synergistic combination leverages the high conductivity and large surface area of the carbon material with the high pseudocapacitance offered by the redox-active quinoline derivative. researchgate.net The resulting composite materials exhibit significantly enhanced electrochemical performance compared to their individual components. For example, the non-covalent interaction of 8-hydroxyquinoline-5-sulfonic acid with reduced graphene oxide has been shown to result in low internal resistance and high reversibility of the redox reaction, leading to a 208% increase in specific capacity compared to bare reduced graphene oxide. researchgate.net

The development of these composite materials opens up new avenues for designing high-performance, durable, and cost-effective energy storage solutions. researchgate.netrsc.org

Interactive Data Table: Performance of Quinoline Derivative-Modified Supercapacitors

| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Capacitance Retention (%) | Number of Cycles | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) |

| QDC/GH | 512 | 1 | 99 | 10,000 | 37.7 | 905 |

| HQSA/rGO | 220 C/g (61.1 mAh/g) | 0.5 | 99 | 10,000 | 6.25 | 522 |

Optoelectronic Applications

The unique photophysical properties of quinoline sulfonates make them attractive candidates for a range of optoelectronic applications, from light-emitting diodes to solar cells and advanced fluorescent probes.

Photoluminescent Materials and Dyes in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Quinoline derivatives are being extensively investigated as fluorescent materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orgresearchgate.net Their tunable emission colors and high photoluminescence quantum yields are key advantages. For example, 5,7-dibromo-8-hydroxyquinoline has been successfully incorporated as a fluorescent material in OLED devices. researchgate.netdergipark.org.tr Metal complexes of substituted quinoline derivatives have also demonstrated high brightness and efficient electroluminescence across a broad spectral range, from red to blue. scribd.com

In the realm of solar energy, quinoline-based dyes are being explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.govmdpi.com The molecular structure of these dyes is a critical factor in determining the photovoltaic performance of the DSSC. researchgate.net Theoretical investigations have been used to design new quinoline-derivative dyes with desirable electronic properties, such as having the lowest unoccupied molecular orbital (LUMO) above the conduction band of TiO₂ to facilitate electron transfer and the highest occupied molecular orbital (HOMO) below the redox potential of the electrolyte to improve charge regeneration. researchgate.netnih.gov

Design of Large Stokes Shift Fluorophores

A significant area of research is the design of quinoline-based fluorophores with a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. mdpi.comnih.gov A large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. mdpi.com

Researchers have synthesized novel styrylquinolines that exhibit absorption in the UV-visible region (360–380 nm) and emit in the blue-green range (above 500 nm), resulting in Stokes shifts as large as 152 nm. mdpi.com These large Stokes shifts are often associated with an intramolecular charge-transfer (ICT) mechanism of fluorescence. nih.gov Furthermore, quinoline-based fluorescent probes have been designed with substantial Stokes shifts, for instance, a probe exhibiting a Stokes shift of 178 nm for the detection of specific ions. nih.gov

Chemical Sensors and Probes

The ability of the quinoline scaffold to interact with various analytes, coupled with its fluorescent properties, makes it an excellent platform for the development of chemical sensors and probes. nanobioletters.comnih.govsemanticscholar.orgresearchgate.net

Quinoline-based fluorescent probes have been designed for the selective detection of metal ions, such as Zn²⁺, and other environmentally important species. nanobioletters.comrsc.org These sensors often operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to the target analyte. nanobioletters.com The design of these probes can be tailored to achieve high selectivity and sensitivity, with some sensors capable of detecting analytes at the parts-per-billion (ppb) level. rsc.org

For example, a novel and selective fluorescent "turn-on" sensor, N-(quinoline-8-yl)pyridine-2-carboxamide, has been synthesized for the detection of Zn²⁺ ions, which results in a color change from colorless to intense yellow upon binding. nanobioletters.com Furthermore, quinoline-sulfonamide based fragments have been utilized to create libraries for screening against zinc-dependent enzymes, demonstrating the versatility of this chemical scaffold in biological and medicinal chemistry applications. nih.gov

Metal Ion Sensing Capabilities

The ability of quinoline sulfonates to act as chelating agents for various metal ions is a cornerstone of their application in chemical sensing. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonate group can form stable complexes with metal ions. This interaction often leads to a significant change in the compound's photophysical properties, such as fluorescence intensity or color, providing a detectable signal for the presence of the target ion.

Derivatives of quinoline are widely employed in the development of fluorescent chemosensors. For instance, 8-hydroxyquinoline-5-sulfonic acid and its derivatives are known to form fluorescent complexes with a variety of metal ions. The binding of a metal ion to the quinoline sulfonate can restrict intramolecular rotation and vibration, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response allows for the highly sensitive and selective detection of specific metal ions in a given sample.

Research has demonstrated the efficacy of quinoline sulfonamides in detecting a range of metal ions. The selectivity of these sensors can be tuned by modifying the chemical structure of the quinoline sulfonate molecule, allowing for the specific detection of ions such as Zn²⁺, Cu²⁺, and Fe³⁺, even in the presence of other competing ions.

Table 1: Examples of Metal Ion Sensing by Quinoline Derivatives

| Detected Ion | Sensor Type | Principle |

|---|---|---|

| Zn²⁺ | Quinoline-based fluorescent sensor | Chelation-Enhanced Fluorescence (CHEF) |

| Cu²⁺ | Quinoline-based fluorescent probe | Fluorescence quenching |

| Fe³⁺ | Quinoline-based fluorescent sensor | Fluorescence quenching |

pH Indicators and Fluorescence-Based Assays

The fluorescence of many quinoline derivatives is highly sensitive to changes in pH. This property stems from the protonation and deprotonation of the nitrogen atom in the quinoline ring. In acidic conditions, the nitrogen atom is protonated, which can alter the electronic structure of the molecule and, consequently, its fluorescence emission. As the pH increases and the nitrogen atom is deprotonated, the fluorescence properties are restored or shifted.

This pH-dependent fluorescence makes quinoline sulfonates excellent candidates for use as pH indicators in various chemical and biological systems. They can provide real-time, non-invasive monitoring of pH changes with high sensitivity. For example, certain quinoline-based Schiff-base compounds exhibit distinct changes in their absorption and emission spectra in response to varying pH levels. A notable example demonstrates a shift in the absorption band from around 380-402 nm at a low pH to 344 nm in a higher pH region, accompanied by a reversible shift in the fluorescence emission band. nih.gov

The development of "fluorophore-spacer-receptor" probes based on quinolinium has enabled dynamic pH monitoring, with fluorescence lifetimes that are tunable within a broad pH range from 5.5 to 13. rsc.org At lower pH values, the receptor component is protonated, leading to high fluorescence. As the pH increases, deprotonation of the receptor quenches the fluorescence through a photoinduced electron transfer (PET) mechanism. rsc.org This allows for precise pH measurements in complex systems.

Table 2: pH-Dependent Spectroscopic Properties of a Quinoline-Based Schiff-Base

| pH Condition | Absorption Maximum | Emission Maximum |

|---|---|---|

| Low pH | ~380-402 nm | ~550 nm |

| High pH | ~344 nm | ~453 nm |

Electrochemical Properties in Materials Design

The electrochemical characteristics of quinoline sulfonates are pivotal in their application to materials design, particularly for electronic and electrocatalytic purposes. The extended π-conjugated system of the quinoline ring facilitates electron transport, a crucial property for semiconductor applications. Furthermore, the ability of these compounds to coordinate with metal ions opens up possibilities for creating novel electrocatalytic materials.

Charge Transport Characteristics

The planar structure and aromaticity of the quinoline ring system provide a foundation for efficient charge transport, making quinoline derivatives promising materials for organic electronics. When incorporated into thin films, these molecules can exhibit semiconducting behavior. Metal complexes of quinoline derivatives, such as zinc quinolates, have been investigated for their charge transport properties in devices like organic field-effect transistors (OFETs). researchgate.net

These materials often function as n-channel semiconductors, meaning they facilitate the transport of electrons. The electron mobility in thin films of these materials is a key performance metric. Studies on zinc quinolate complexes have reported electron mobilities in the range of 10⁻³ to 10⁻⁵ cm²/V·s. researchgate.net The charge transport properties can be influenced by the specific metal ion used, the substituents on the quinoline ring, and the molecular packing in the solid state. The substrate on which the thin film is grown can also play a crucial role, as interfacial charge transfer between the substrate and the first molecular layer can influence the film's structure and, consequently, its charge carrier mobility. nih.gov

Table 3: Electron Mobility of Selected Zinc Quinolate Complexes in OFETs

| Compound | Electron Mobility (cm²/V·s) |

|---|---|

| bis(8-hydroxyquinolinato)Zinc(II) | 1.12 x 10⁻³ |

| bis(2-methyl-8-hydroxyquinolinato)Zinc(II) | 1.93 x 10⁻³ |

Electrocatalytic Applications

The field of electrocatalysis can benefit from the unique properties of quinoline-containing materials. While sodium quinoline-2-sulfonate itself is not typically a primary electrocatalyst, quinoline derivatives can be used as ligands to create metal complexes with significant catalytic activity. These complexes can facilitate a variety of chemical transformations.

For instance, copper complexes incorporating quinoline-based ligands have been shown to possess notable catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalysis is dependent on both the structure of the quinoline ligand and the nature of the copper salt used. The presence of electron-donating groups on the quinoline ring can enhance the catalytic activity by increasing the electron density at the coordinating nitrogen atom, leading to more stable and effective catalytic complexes. mdpi.com

In a different application, while not using quinoline as the catalyst itself, research has shown the effective electrocatalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines using a fluorine-modified cobalt catalyst. nih.gov This highlights the importance of quinoline compounds as substrates in electrocatalytic reactions for the synthesis of valuable chemicals. The development of quinoline sulfonate-based materials specifically designed for electrocatalytic applications remains an active area of research, with potential in areas such as energy conversion and chemical synthesis.

Catalytic Applications and Mechanistic Insights of Quinoline Sulfonate Systems

Quinoline-Based Metal Complexes as Catalysts

Quinoline (B57606) derivatives, including those bearing sulfonate groups, are effective ligands in coordination chemistry, forming stable and reactive complexes with a variety of metals. These metal complexes have demonstrated significant catalytic activity in a range of organic reactions. The electronic properties and steric hindrance of the quinoline ligand can be fine-tuned by substituents, which in turn influences the catalytic performance of the metal center.

Transition metal complexes incorporating quinoline-based ligands are instrumental in catalyzing a variety of organic transformations. While direct catalytic applications of "sodium quinoline-2-sulfonate" as a ligand are not extensively detailed in the provided context, the broader class of quinoline derivatives showcases significant catalytic utility. For instance, copper salts, when complexed with various quinoline derivatives, effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity is highly dependent on the nature of the copper salt and the chemical structure of the quinoline ligand, with Cu(OAc)₂ showing superior performance compared to CuSO₄, Cu(NO₃)₂, and CuCl₂. mdpi.com

In the context of synthesizing sulfonylated quinolines, transition metals play a crucial role as catalysts. An efficient copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides using sodium sulfinates has been developed. acs.org This reaction, which proceeds through a Minisci-like radical coupling mechanism, highlights the ability of transition metals to facilitate the formation of C-S bonds under oxidative conditions. acs.org Similarly, cobalt catalysts have been employed for the remote C5-selective C-H sulfonylation of quinoline amides, demonstrating that the choice of metal can control the regioselectivity of the functionalization. researchgate.net The synthesis of quinolines, in general, benefits greatly from metal complex catalysis, with catalysts based on Ru, Pt, Rh, Pd, Fe, Ni, Au, Ag, and Cu being widely used. latrobe.edu.au These catalysts are effective for reactions involving anilines with a variety of substrates like aldehydes, alcohols, and alkynes. latrobe.edu.au

Selected examples of transition metal-catalyzed reactions for quinoline functionalization are summarized in the table below.

| Catalyst | Substrates | Reagent | Product | Key Features |

| Copper | Quinoline N-oxides | Sodium Sulfinates | 2-Sulfonylquinolines | Deoxygenative C2-sulfonylation; Minisci-like radical coupling. acs.org |

| Cobalt | N-(quinolin-8-yl)benzamides | Aryl diazonium salts, DABSO | C5-Sulfonylated quinolines | Remote C5-selective C-H activation; involves arylsulfonyl radical. researchgate.net |

| Zinc(II) triflate | Alkynes, Amines, Aldehydes | - | 2,3-Disubstituted quinolines | Multicomponent coupling; ligand-free and solvent-free conditions. nih.gov |

| Rhodium | Aniline derivatives, Alkynyl esters | - | Quinoline carboxylates | Regioselective synthesis via C-H activation. mdpi.com |

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes. In quinoline synthesis, several heterogeneous systems have been developed. A reusable solid acid catalyst, Nafion NR50, which is a sulfonic acid functionalized polymer, has been effectively used for the Friedländer quinoline synthesis under microwave irradiation. mdpi.com This method provides an environmentally friendly route using 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates. mdpi.com

Furthermore, metal-free heterogeneous catalysts have gained attention. A system based on Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H) has shown remarkable activity in accelerating quinoline formation. nih.govnih.gov The high surface acidity of this catalyst is credited for its enhanced reaction rates, and its recyclability has been demonstrated. nih.govnih.gov In the realm of sulfur-containing quinoline modifications, a novel heterogeneous Ru-S catalyst has been developed for the hydrogenation of quinolines, showing tolerance to various sulfur functional groups like thioethers, sulfones, and sulfonamides under mild conditions. acs.org

Catalyst Design for Selectivity Control

Achieving regioselectivity is a paramount challenge in the C-H functionalization of complex molecules like quinoline. The design of the catalyst and the strategic use of directing groups on the substrate are crucial for controlling where the new functional group is installed.

For instance, in the sulfonylation of quinoline derivatives, different positions on the quinoline ring can be targeted. While many methods favor functionalization at the C2 position, particularly when starting from quinoline N-oxides, other positions can be accessed. nih.govacs.orgnih.gov The cobalt-catalyzed remote C5-selective sulfonylation of N-(quinolin-8-yl)benzamides is a prime example of catalyst-controlled regioselectivity. researchgate.net In this system, the 8-aminoquinoline (B160924) amide group likely acts as a directing group, coordinating to the cobalt center and positioning the catalyst to facilitate C-H activation specifically at the C5 position.

The choice of promoter can also dictate the reaction outcome. In the cascade annulation of β-keto esters with 2-styrylanilines, the use of iodine as a promoter leads to 2-alkylquinolines, whereas manganese(III) acetate (B1210297) selectively yields quinoline-2-carboxylates, demonstrating chemoselectivity control. mdpi.com These examples underscore the power of rational catalyst and reagent selection in directing the outcome of complex organic transformations, allowing for the synthesis of specific isomers of functionalized quinolines. nih.gov

Analytical Reagent Applications of Quinoline Sulfonate Derivatives

Quantitative Reagents for Metal Ion Analysis

While the quinoline (B57606) scaffold is central to many ligands used in metal ion analysis, specific evidence for the use of sodium quinoline-2-sulfonate as a quantitative reagent for metal ions is not prominently documented in scientific literature. The chelating ability of quinoline derivatives is often dependent on the presence of specific functional groups that can form stable complexes with metal ions.

A notable example within the quinoline family is 8-hydroxyquinoline (B1678124) and its sulfonated derivatives, such as 8-hydroxyquinoline-5-sulfonic acid. uc.ptacs.org These compounds are well-established as effective chelating agents for a wide range of metal ions. uc.ptacs.org The positioning of the hydroxyl group at the 8-position, in proximity to the nitrogen atom of the quinoline ring, allows for the formation of stable five-membered chelate rings with metal ions. This chelation is often accompanied by a change in the solution's color or fluorescence, which can be measured for quantitative analysis. uc.pt

In contrast, quinoline-2-sulfonic acid lacks a functional group analogous to the 8-hydroxy group that would facilitate strong chelation. While some quinoline-sulfonamide complexes have been synthesized and their interactions with metal ions studied, their primary applications appear to be in areas other than quantitative metal analysis. nih.gov Research on the metal complexes of quinolone antibiotics, which also feature a quinoline core, indicates that chelation often occurs through a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position. nih.gov

Based on the available research, it is the specific arrangement of coordinating groups on the quinoline ring, such as in 8-hydroxyquinoline, that dictates its efficacy as a quantitative reagent for metal ions. There is no direct evidence to suggest that this compound possesses the requisite structural features for widespread application in this particular analytical domain.

Reagents for Amine Detection (e.g., Substituted Aroyl-2-quinoline-carboxaldehyde)

Derivatives of quinoline-2-carboxaldehyde have emerged as highly effective reagents for the sensitive detection of primary amines. These reagents react with primary amines to form intensely fluorescent products, enabling the quantification of minute amounts of these analytes.

One prominent example is 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA). This compound serves as a fluorogenic derivatizing reagent that reacts with primary amines to form highly fluorescent isoindoles. This reaction provides a basis for the high-sensitivity analysis of amino acids and other primary amines using techniques like liquid chromatography with laser-induced fluorescence detection.

The general reaction involves the condensation of the aldehyde group of the quinoline derivative with a primary amine, leading to the formation of a Schiff base. Subsequent intramolecular cyclization results in the formation of a fluorescent isoindole derivative. The intensity of the fluorescence is directly proportional to the concentration of the primary amine, allowing for precise quantification.

Table 1: Substituted Aroyl-2-quinoline-carboxaldehyde Derivatives for Amine Detection

| Derivative Name | Abbreviation | Application | Detection Method |

| 3-(2-Furoyl)quinoline-2-carbaldehyde | FQCA | High-sensitivity analysis of amino acids | Liquid Chromatography with Laser-Induced Fluorescence |

| Substituted aroyl-2-quinoline-carboxaldehyde | XArQCA | Ultrasensitive detection and quantification of primary amines | Fluorescence Measurement |

These reagents have proven valuable in various fields, including biochemistry and pharmaceutical analysis, where the sensitive detection of primary amines such as amino acids, peptides, and proteins is crucial.

Chromatographic Applications (e.g., Ion Pair Chromatography)

This compound, as an alkyl sulfonate, has potential applications in ion-pair chromatography (IPC). IPC is a technique used in reverse-phase high-performance liquid chromatography (HPLC) to separate ionic and highly polar analytes.

In ion-pair chromatography, an ion-pairing reagent is added to the mobile phase. This reagent consists of an ionic head and a hydrophobic tail. The hydrophobic tail interacts with the nonpolar stationary phase of the chromatography column, effectively creating a charged surface. Analytes with an opposite charge can then interact with this modified stationary phase through electrostatic forces, leading to their retention and separation.

Alkyl sulfonates are commonly used as ion-pairing reagents for the separation of positively charged analytes (cations). The negatively charged sulfonate group of this compound can pair with cationic analytes, forming a neutral ion pair. This neutral complex has a greater affinity for the nonpolar stationary phase than the original charged analyte, thus increasing its retention time and allowing for separation from other components in a mixture.

The retention of the analyte in ion-pair chromatography can be controlled by several factors, including:

The concentration of the ion-pairing reagent: Higher concentrations generally lead to increased retention.

The hydrophobicity of the ion-pairing reagent: A more hydrophobic tail results in stronger interaction with the stationary phase and greater retention of the analyte.

The pH of the mobile phase: The pH affects the ionization state of both the analyte and the ion-pairing reagent.

The organic modifier content in the mobile phase: This affects the polarity of the mobile phase and the solubility of the ion pair.

Table 2: Principles of Ion-Pair Chromatography with Alkyl Sulfonates

| Parameter | Description | Effect on Retention of Cationic Analytes |

| Stationary Phase | Typically a nonpolar C8 or C18 column. | Provides a hydrophobic surface for the interaction of the ion-pairing reagent. |

| Mobile Phase | An aqueous buffer mixed with an organic solvent (e.g., acetonitrile (B52724) or methanol). | The composition is adjusted to control the elution of analytes. |

| Ion-Pairing Reagent | An alkyl sulfonate, such as this compound. | Forms a neutral ion pair with the cationic analyte, increasing its retention. |

| Analyte | A positively charged molecule (cation). | Interacts with the sulfonate head of the ion-pairing reagent adsorbed on the stationary phase. |

While specific applications detailing the use of this compound as an ion-pairing reagent are not extensively documented, its chemical structure aligns with the principles of this chromatographic technique, suggesting its potential utility for the separation of cationic compounds.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthetic methods for quinoline (B57606) derivatives often involve hazardous chemicals, high temperatures, and lengthy reaction times, posing environmental and economic challenges. nih.gov Consequently, a primary focus of future research is the development of green and sustainable synthetic protocols.

Key areas of advancement include:

Green Chemistry Approaches: Researchers are increasingly adopting methods such as microwave irradiation, ultrasound-assisted synthesis, and one-pot multicomponent reactions. nih.govnih.govresearchgate.net These techniques offer significant advantages by reducing reaction times, minimizing energy consumption, and often proceeding in environmentally benign solvents like water. researchgate.net

Sustainable Catalysis: A shift towards using earth-abundant and non-toxic catalysts is underway. This includes exploring transition-metal-free conditions or employing catalysts based on elements like nickel for reactions such as the synthesis of quinoline derivatives through borrowing hydrogen strategies. nih.govmdpi.com

Eco-Friendly Reagents: The use of greener reagents and oxidants, such as air or O₂, is a critical aspect of sustainable synthesis. rsc.org For instance, efficient procedures for creating sulfonylated quinolines have been developed using sodium sulfinates under transition-metal-free conditions. nih.gov The deoxygenative C2-sulfonylation of quinoline N-oxides is another important method being refined to use more accessible sulfonylating reagents. mdpi.com

These sustainable strategies aim to make the production of quinoline sulfonates more efficient, cost-effective, and environmentally responsible. nih.gov

Exploration of New Coordination Architectures and Functional Materials

Quinoline sulfonate derivatives are excellent ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their robust structure and versatile coordination sites. Research is actively exploring the synthesis of novel CPs with unique architectures and functionalities.

Significant trends in this area include:

Diverse Structural Topologies: By selecting appropriate ligands and metal ions, researchers are creating CPs with varied dimensionalities, from 1D chains to complex 3D frameworks. mdpi.commdpi.com For example, using quinoline-2,4-dicarboxylate as a building block with lanthanide ions (Ln³⁺) has yielded a series of novel 3D coordination polymers whose structures can be tuned by adjusting the synthesis temperature. mdpi.com

Luminescent Materials: Lanthanide-based CPs are of particular interest for their unique photoluminescent properties, including sharp emission bands and long lifetimes. mdpi.comacs.org These materials have potential applications in optoelectronics, sensors, and bio-imaging. mdpi.com Research has demonstrated that lanthanide CPs incorporating sulfonate ligands can exhibit highly tunable light emission. nih.gov

Functional Sensing Applications: The porous and tunable nature of CPs makes them ideal candidates for chemical sensors. Quinoline-based CPs have been developed for the selective detection of various substances, including nitroaromatic compounds, metal ions like Fe³⁺, and biocides. acs.orgmdpi.com Fluorescent probes tagged with quinoline have shown high sensitivity for detecting pollutants at the parts-per-billion (ppb) level. rsc.org

The following table summarizes examples of recently developed quinoline-based coordination polymers and their key features.

| Metal Ion(s) | Quinoline-Derived Ligand | Resulting Architecture | Key Functional Property | Reference(s) |

| Lanthanides (Nd, Eu, Tb, Er) | Quinoline-2,4-dicarboxylate | 3D Coordination Polymer | Luminescence (Visible & NIR) | mdpi.com |

| Europium (Eu³⁺) | Picolinate-based ligands | 2D Rhombus Grid Layer | Luminescence, Nitrobenzene Sensing | acs.org |

| Lanthanides (Eu, Tb, Sm, Dy, Gd) | Bis(1,2,4-triazol-1-yl)methane | 1D Polymeric Chains | Photoluminescence | mdpi.com |

| Zinc (Zn²⁺), Copper (Cu²⁺) | 5-sulfoisophthalate (sip³⁻) | 1D Channels | Proton Conductivity | acs.org |

Advanced Computational Modeling for Predictive Design

To accelerate the discovery of new quinoline sulfonate derivatives with desired properties, advanced computational modeling has become an indispensable tool. These in silico methods allow for the prediction of biological activity and material properties before undertaking costly and time-consuming experimental synthesis. frontiersin.org

Prominent computational techniques being applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.orgresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that help interpret structure-activity relationships and guide the design of more potent molecules. nih.gov

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, providing insights into binding affinity and interaction modes. It is widely used to screen virtual libraries of compounds and identify promising drug candidates. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, chemical reactivity, and photophysical properties of molecules. rsc.orgnih.gov This method can predict properties like HOMO-LUMO energy gaps, which relate to chemical stability, and can be used to analyze intramolecular interactions and absorption spectra. nih.govnih.gov

These computational approaches are crucial for rational drug design and the predictive engineering of new functional materials based on the quinoline sulfonate scaffold. nih.govresearchgate.net

Integration of Quinoline Sulfonates in Multifunctional Systems

A significant emerging trend is the incorporation of quinoline sulfonates into sophisticated, multifunctional systems where they perform more than a single role. This involves creating hybrid materials or molecules that combine the properties of the quinoline sulfonate moiety with other functional components.

Examples of such integrated systems include:

Hybrid Molecular Design: Researchers are designing and synthesizing hybrid molecules that couple the quinoline-sulfonamide scaffold with other pharmacologically active groups. This strategy aims to develop multi-target agents, for instance, compounds that exhibit both antimicrobial and anticancer properties or act as dual inhibitors of different enzymes for neurotherapeutics. nih.govresearchgate.netrsc.org

Smart Sensing Devices: Functional coordination polymers are being integrated with practical technologies. For example, quinoline-naphthalene-embedded CPs have been used to create paper strips for detecting food spoilage, with the colorimetric signal being quantifiable using a smartphone for on-site monitoring. researchgate.net

Catalytic Systems: Recyclable coordination polymers containing metals like Nickel and quinoline-derived ligands are being developed as efficient and stable catalysts for important organic reactions, demonstrating the integration of structural and catalytic functions. mdpi.com

This integration strategy moves beyond single-purpose compounds towards the development of advanced systems capable of performing complex tasks in fields ranging from diagnostics to catalysis and medicine.

Q & A

Q. Q1. What are the optimal synthetic routes for Sodium quinoline-2-sulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonation of quinoline followed by neutralization with sodium hydroxide. Key variables include temperature (80–120°C), sulfonating agent concentration (e.g., chlorosulfonic acid), and reaction time (4–12 hours). Purity is maximized by recrystallization in ethanol-water mixtures. Use HPLC or NMR to confirm purity (>98%) and FT-IR to verify sulfonate group formation. For reproducibility, document stoichiometric ratios and solvent gradients .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm aromatic proton environments (quinoline ring) and sulfonate substitution patterns. Compare shifts to computational models (e.g., DFT).

- FT-IR : Identify S=O stretching (1180–1250 cm⁻¹) and sulfonate symmetric/asymmetric vibrations.

- ESI-MS : Validate molecular ion peaks ([M–Na]⁻ at m/z 224.2). Cross-reference with crystallographic data if available .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Discrepancies often arise from impurities or measurement protocols. Standardize solubility testing via gravimetric analysis under controlled humidity and temperature. Use Hansen solubility parameters to correlate solvent polarity (e.g., DMSO vs. ethanol). Validate results with triplicate measurements and report confidence intervals. For conflicting literature, re-evaluate experimental conditions (e.g., pH, ionic strength) .

Q. Q4. What experimental designs are recommended to study the compound’s coordination chemistry with transition metals?

Methodological Answer:

- Titration calorimetry : Quantify binding constants (e.g., with Cu²⁺ or Fe³⁺) in aqueous/organic media.

- X-ray crystallography : Resolve metal-ligand geometries (e.g., octahedral vs. tetrahedral coordination).

- DFT calculations : Predict electronic interactions (e.g., charge transfer bands in UV-vis spectra). Include control experiments with competing ligands (e.g., EDTA) .

Q. Q5. How should researchers address batch-to-batch variability in biological activity studies involving this compound?

Methodological Answer:

- Quality control : Implement LC-MS for batch authentication and quantify trace impurities (e.g., residual sulfonic acids).

- Biological assays : Use standardized cell lines (e.g., HEK293 or HepG2) with positive/negative controls. Apply ANOVA to assess inter-batch variability.

- Meta-analysis : Compare data across studies using funnel plots to detect publication bias .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- ANCOVA : Adjust for covariates like cell confluency or media composition.

- Survival assays : Apply Kaplan-Meier analysis for longitudinal toxicity data. Report p-values with Bonferroni correction for multiple comparisons .

Q. Q7. How can conflicting results in the compound’s photostability be systematically investigated?

Methodological Answer:

- Accelerated aging studies : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

- Kinetic modeling : Calculate degradation rate constants (k) under varying oxygen concentrations.

- Radical scavenger assays : Identify ROS-mediated pathways using TEMPO or ascorbic acid .

Experimental Reproducibility

Q. Q8. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Automated synthesis platforms : Use flow reactors for precise control of residence time and mixing.

- Crystallization protocols : Standardize cooling rates and seed crystal addition.

- Open-data practices : Share raw spectral data (e.g., via Zenodo) and detailed synthetic protocols .

Q. Q9. How can researchers validate computational models predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Cross-validate Autodock Vina results with MD simulations (e.g., GROMACS).

- SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) experimentally.

- Mutagenesis studies : Test docking predictions by altering key residues in target proteins (e.g., kinases) .

Ethical and Reporting Standards

Q. Q10. What guidelines should be followed when reporting this compound research to meet journal standards?

Methodological Answer:

- MIAME compliance : Disclose raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- STROBE checklist : For observational studies, report confounding variables and missing data.

- FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.